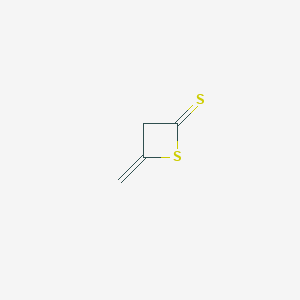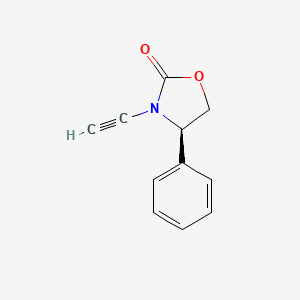
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- is a peptide composed of multiple L-valine units. L-Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in various biological processes, including protein synthesis, tissue repair, and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- involves the stepwise addition of L-valine units. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid support, with each L-valine unit being added sequentially. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of peptide synthesis, allowing for the efficient production of large quantities of the compound. The process involves the use of protected amino acids and coupling reagents, followed by deprotection and purification steps to obtain the final product.
化学反応の分析
Types of Reactions
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
科学的研究の応用
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The peptide is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide can be used in the development of biomaterials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- involves its interaction with specific molecular targets and pathways. In biological systems, the peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with aminoacyl-tRNA synthetases, facilitating the incorporation of L-valine into proteins during translation.
類似化合物との比較
Similar Compounds
L-Alanyl-L-valine: A dipeptide composed of L-alanine and L-valine.
L-Valyl-L-alanine: A dipeptide composed of two L-valine units.
L-Valyl-L-leucine: A dipeptide composed of L-valine and L-leucine.
Uniqueness
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- is unique due to its repetitive L-valine units, which may confer specific structural and functional properties. Compared to other similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
350702-73-7 |
|---|---|
分子式 |
C25H47N5O6 |
分子量 |
513.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H47N5O6/c1-11(2)16(26)21(31)27-17(12(3)4)22(32)28-18(13(5)6)23(33)29-19(14(7)8)24(34)30-20(15(9)10)25(35)36/h11-20H,26H2,1-10H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)/t16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
HFUNJXASGLSBOP-HVTWWXFQSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




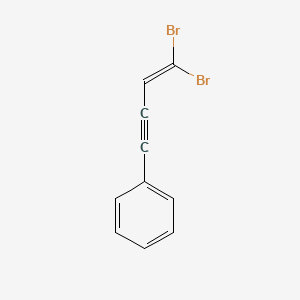

![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
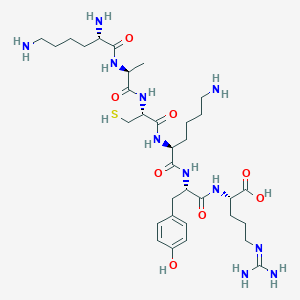
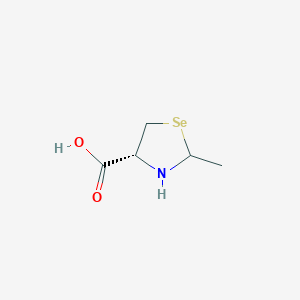
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
